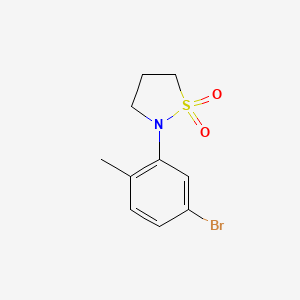![molecular formula C10H13ClO4S B1518695 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride CAS No. 1157317-26-4](/img/structure/B1518695.png)
3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride
Vue d'ensemble
Description
“3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride”, also known as MESyl chloride or MESC, is a chemical compound with a molecular formula of C10H13ClO4S . It has a molecular weight of 264.73 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClO4S/c1-14-5-6-15-8-9-3-2-4-10(7-9)16(11,12)13/h2-4,7H,5-6,8H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.73 g/mol . Other physical and chemical properties such as boiling point or storage conditions were not available in the search results.Applications De Recherche Scientifique
Efficient Synthesis Methods
- New Synthesis Approaches : Innovations in synthetic methods for producing sulfonyl chlorides and related compounds have been reported. For example, a study presents a novel and efficient synthesis of methylene acetals and benzyl chlorides, highlighting the versatility of certain reagents in facilitating high-yield reactions (Chu et al., 2009).
Catalysis and Reaction Mechanisms
- Catalytic Systems for Synthesis : Research on sulfonic acid functionalized imidazolium salts/FeCl3 as novel catalytic systems demonstrates their efficiency in synthesizing benzimidazoles, indicating a significant role in green chemistry by utilizing atmospheric air as an oxidant (Khazaei et al., 2011).
- Green Methodologies : The use of ionic liquids for the benzoylation of nucleosides suggests a 'green' alternative to traditional reaction conditions, providing a mild and efficient protocol for selective benzoylation (Prasad et al., 2005).
Organic Synthesis and Modifications
- Sulfonylation Reactions : Ionic liquids have been used as unconventional media for Friedel-Crafts sulfonylation, achieving almost quantitative yields under ambient conditions. This showcases the enhanced reactivity and efficiency of sulfonylation reactions in such media (Nara et al., 2001).
- Synthesis of Novel Compounds : The development of new 1,5-benzothiazepines incorporating the sulfonyl group illustrates the chemical versatility and potential applications of these compounds in medicinal chemistry and materials science (Chhakra et al., 2019).
Process Optimization and Efficiency
- Improvement of Synthetic Routes : Studies on optimizing the synthesis process for intermediates of pharmaceutical relevance, such as sulpiride, highlight the importance of refining reaction conditions to improve yields and efficiency (Xu et al., 2018).
Propriétés
IUPAC Name |
3-(2-methoxyethoxymethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S/c1-14-5-6-15-8-9-3-2-4-10(7-9)16(11,12)13/h2-4,7H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVJCTUVFUCMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride](/img/structure/B1518627.png)






